![molecular formula C7H4BrNOS B12869476 2-Bromobenzo[d]oxazole-7-thiol](/img/structure/B12869476.png)
2-Bromobenzo[d]oxazole-7-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromobenzo[d]oxazole-7-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both bromine and thiol groups in the compound makes it a versatile intermediate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[d]oxazole-7-thiol typically involves the reaction of 2-aminophenol with bromine and thiourea. The process can be summarized as follows:
Step 1: 2-Aminophenol is reacted with bromine in an aqueous medium to form 2-bromo-2-aminophenol.
Step 2: The resulting 2-bromo-2-aminophenol is then treated with thiourea in the presence of a base such as potassium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromobenzo[d]oxazole-7-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogenated benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromobenzo[d]oxazole-7-thiol has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: It is used in the development of new materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2-Bromobenzo[d]oxazole-7-thiol involves its interaction with various molecular targets and pathways:
Quorum Sensing Inhibition: The compound inhibits quorum sensing in bacteria by interfering with the signaling molecules used for communication.
Enzyme Inhibition: It can inhibit specific enzymes involved in bacterial growth and virulence.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]thiazole-2-thiol: Similar structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Quinoline-2-thiol: Contains a nitrogen atom in the heterocyclic ring and has similar biological activities.
Uniqueness
2-Bromobenzo[d]oxazole-7-thiol is unique due to the presence of both bromine and thiol groups, which provide it with distinct reactivity and a wide range of applications in various fields.
Propriétés
Formule moléculaire |
C7H4BrNOS |
|---|---|
Poids moléculaire |
230.08 g/mol |
Nom IUPAC |
2-bromo-1,3-benzoxazole-7-thiol |
InChI |
InChI=1S/C7H4BrNOS/c8-7-9-4-2-1-3-5(11)6(4)10-7/h1-3,11H |
Clé InChI |
OHYIVBCLHLKAMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)S)OC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



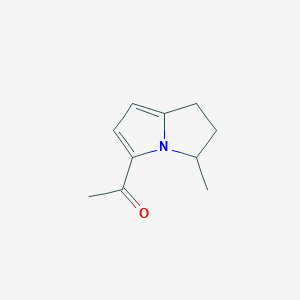
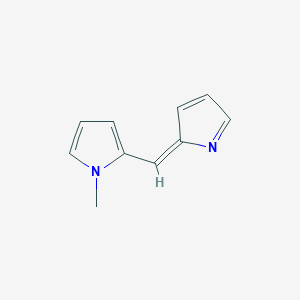
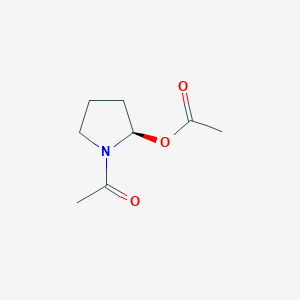
![7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12869428.png)
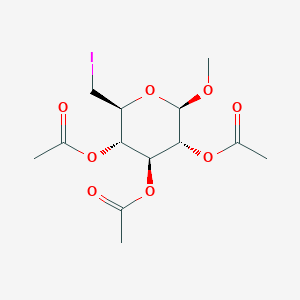

![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
![3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869458.png)
![2-(Chloromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12869466.png)
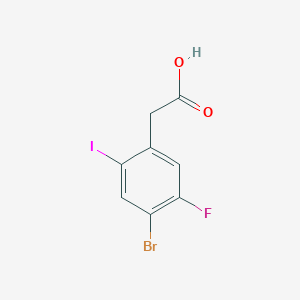
![4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869490.png)

